Tert-butyl 4-(2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate
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Overview
Description
“Tert-butyl 4-(2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate” is a complex organic compound. It contains a triazolo[4,3-b]pyridazine ring, which is part of a larger class of compounds known as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials . These compounds have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
Synthesis Analysis
The synthesis of similar compounds involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . In a related synthesis, aromatic 7-R1-8-R2-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines reacted with lithium diphenyl- and methyl (phenyl)phosphides in THF at lower temperature to give nucleophilic addition products to the C4 atom .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by IR, 1H, 13C, and 31P NMR, and mass spectra and X-ray analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include oxidative nitration of the corresponding cyclic hydrazines or dehydration of 4-hydroxy-1,4-dihydro derivatives in acid medium .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include excellent insensitivity toward external stimuli and very good calculated detonation performance . The azo compound 10 has a remarkable measured density of 1.91 g cm−3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance .Scientific Research Applications
Anticancer Activity
Compounds with 1,2,4-triazole structures have been found to exhibit anticancer properties. The synthesis and biological evaluation of these compounds can lead to the development of new anticancer drugs .
Antimicrobial Properties
These compounds also show promise as antimicrobial agents. Their synthesis and evaluation could contribute to the creation of new antimicrobial drugs .
Energetic Materials
The thermal stability and insensitivity of 1,2,4-triazole derivatives make them potential candidates for use as energetic materials in various applications .
Primary Explosives
The structural features of these compounds suggest potential applications as primary explosives, with studies illustrating the relationship between their weak interactions and sensitivity .
Antibacterial Activity
Novel triazolo derivatives have been synthesized and tested for their antibacterial activity, which could lead to new antibacterial treatments .
Molluscicidal Properties
Some 1,2,4-triazines and triazoles have been used as molluscicides, which can be applied in controlling harmful mollusk populations .
Future Directions
properties
IUPAC Name |
tert-butyl 4-[2-oxo-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]amino]ethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O3/c1-21(2,3)31-20(30)26-9-6-15(7-10-26)12-19(29)23-16-8-11-27(13-16)18-5-4-17-24-22-14-28(17)25-18/h4-5,14-16H,6-13H2,1-3H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMXHNFBAQSQGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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